5-Chloro-2-ethyl-2,4-dimethylpent-4-enal
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Overview
Description
5-Chloro-2-ethyl-2,4-dimethylpent-4-enal is an organic compound with the molecular formula C9H15ClO It is a chlorinated aldehyde that features a unique structure with both chlorine and ethyl groups attached to a pentenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethyl-2,4-dimethylpent-4-enal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-2,4-dimethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Chloro-2-ethyl-2,4-dimethylpentanoic acid.
Reduction: 5-Chloro-2-ethyl-2,4-dimethylpent-4-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethyl-2,4-dimethylpent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-2,4-dimethylpent-4-enal
- 5-Chloro-2-ethyl-2,4-dimethylhex-4-enal
- 5-Chloro-2-ethyl-2,4-dimethylbut-4-enal
Uniqueness
5-Chloro-2-ethyl-2,4-dimethylpent-4-enal is unique due to its specific combination of functional groups and molecular structure
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
(E)-5-chloro-2-ethyl-2,4-dimethylpent-4-enal |
InChI |
InChI=1S/C9H15ClO/c1-4-9(3,7-11)5-8(2)6-10/h6-7H,4-5H2,1-3H3/b8-6+ |
InChI Key |
QDHLYVANNOMGGB-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(C)(C/C(=C/Cl)/C)C=O |
Canonical SMILES |
CCC(C)(CC(=CCl)C)C=O |
Origin of Product |
United States |
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